molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine

Cat. No.: B8332548
M. Wt: 191.23 g/mol
InChI Key: HDVCNOKABAAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is a chemical compound with a unique structure that includes a dioxolane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 2-(1,3-Dioxolan-2-yl)-6-isopropylpyridine

Comparison

Compared to similar compounds, 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is unique due to the presence of the isopropenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3

InChI Key

HDVCNOKABAAKEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=N1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.62 g of potassium tert-butoxide (14.4 mmol) are added in portions to a suspension of 5.25 g of (methyl)triphenylphosphonium bromide (14.7 mmol) in 30 ml of tetrahydrofuran maintained under a nitrogen atmosphere. The mixture is stirred for 45 minutes and then a solution of 0.95 g of 1-(6-[1,3]dioxolan-2-yl-pyridin-2-yl)ethanone (4.92 mmol) in 5 ml of tetra-hydrofuran is introduced dropwise. The mixture is stirred for 12 hours at room temperature and then it is poured into a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, the organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue is taken up in diethyl ether and the precipitate formed is removed by filtration. After evaporation of the solvent, the title product is isolated by chromatography on a silica column (eluent: hexane/ethyl acetate; 85:15). 0.67 g of a pale yellow oil is obtained.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.